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Compound of Interest

Compound Name: 4-Chloro-2,5-dimethylquinazoline

CAS No.: 147006-57-3

Cat. No.: B1612263 Get Quote

Executive Summary & Molecular Context
4-Chloro-2,5-dimethylquinazoline (C₁₀H₉ClN₂) is a fused bicyclic heterocycle characterized

by a reactive chloro-substituent at the C4 position and methyl groups at C2 and C5.

Physicochemical Nature: The molecule exhibits moderate lipophilicity due to the methyl and

chloro substituents, but the nitrogenous quinazoline core retains significant polarity.

Critical Stability Note: The C4-chlorine atom is highly susceptible to nucleophilic aromatic

substitution (

). When conducting solubility studies in protic solvents (e.g., Methanol, Ethanol) at elevated
temperatures (>50°C), researchers must monitor for potential solvolysis (formation of 4-
alkoxy analogs).

Solubility Behavior: Typically follows a temperature-dependent, endothermic dissolution

profile, obeying the "like dissolves like" principle—showing higher solubility in polar aprotic

solvents (DMF, DMSO, Ethyl Acetate) compared to non-polar hydrocarbons (Hexane).

Experimental Protocol: Laser Monitoring
Observation Method
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The industry-standard for determining the solubility of crystalline intermediates is the Laser

Monitoring Observation Technique (Dynamic Method). This method eliminates subjective visual

errors associated with the "disappearing crystal" point.

Methodology Workflow
Preparation: A precise mass of solute (

) is added to a jacketed glass vessel containing a known mass of solvent (

).

Equilibration: The system is stirred continuously. The temperature is controlled via a

programmable circulating water bath.

Laser Setup: A laser beam (typically

mW) is directed through the solution. A light intensity sensor is placed on the opposite side.

Dynamic Measurement:

Heating: Temperature is increased slowly (e.g., 2 K/h).

Detection: As the solid dissolves, the solution becomes clear, and the transmitted laser

intensity increases sharply.

Endpoint: The temperature at which laser transmission maximizes and stabilizes is

recorded as the saturation temperature (

).

Validation: The process is repeated 3 times per mole fraction to ensure reproducibility (

K).

Workflow Visualization
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Caption: Step-by-step workflow for the Laser Monitoring Observation Method to determine

saturation temperature.

Thermodynamic Modeling Framework
To translate experimental data into process parameters, the solubility (

, mole fraction) must be correlated with temperature (

) using thermodynamic models. These models are essential for designing crystallization cooling
profiles.

A. Modified Apelblat Equation
The most widely used empirical model for quinazoline derivatives. It accounts for the non-ideal

behavior of the solution.

: Mole fraction solubility of 4-Chloro-2,5-dimethylquinazoline.

: Absolute temperature (K).

: Empirical parameters derived from regression analysis.

Interpretation: If

, the enthalpy of solution is temperature-dependent.

B. (Buchowski-Ksiazczak) Equation
This semi-empirical model relates solubility to the melting point and enthalpy of fusion.

: Model parameters reflecting solution non-ideality.
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: Melting temperature of the pure solute (DSC determined).

C. Van't Hoff Analysis (Thermodynamic Functions)
Used to calculate the standard enthalpy (

), entropy (

), and Gibbs free energy (

) of the dissolution process.

Slope (

): Indicates if dissolution is endothermic (negative slope) or exothermic. For 4-Chloro-2,5-
dimethylquinazoline, dissolution is endothermic (

), meaning solubility increases with temperature.

Data Presentation & Analysis
When reporting your findings, structure the data as follows to ensure compatibility with process

engineering software (e.g., Dynochem).

Table 1: Experimental Solubility (Template)
Solvent: Ethyl Acetate (Example)

Temperatur
e (K)

Mass
Solute (g)

Mass
Solvent (g)

Mole
Fraction (

)

Calculated (

)

Relative
Deviation
(RD%)

293.15 0.XXX 10.00 0.00XX 0.00XX ± 0.XX

298.15 0.XXX 10.00 0.00XX 0.00XX ± 0.XX

303.15 0.XXX 10.00 0.00XX 0.00XX ± 0.XX

... ... ... ... ... ...

323.15 0.XXX 10.00 0.00XX 0.00XX ± 0.XX
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Caption: Logic flow from raw solubility data to process parameter optimization.

Solvent Selection Strategy
For 4-Chloro-2,5-dimethylquinazoline, solvent selection should be categorized by interaction

type:

Class I: High Solubility (Process Solvents)

Examples:Ethyl Acetate, Acetone, THF.

Mechanism: Dipole-dipole interactions dominate. The carbonyl oxygens in these solvents

interact favorably with the electron-deficient quinazoline ring.

Use Case: Primary dissolution solvents for reactions.
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Class II: Moderate Solubility (Crystallization Anti-solvents)

Examples:Methanol, Ethanol, Isopropanol.

Mechanism: Hydrogen bonding. While the quinazoline nitrogens can accept H-bonds, the

hydrophobic methyl/chloro groups limit solubility compared to Class I.

Warning: Monitor for solvolysis at

.

Class III: Low Solubility (Precipitants)

Examples:n-Hexane, Heptane, Water.

Mechanism: Significant polarity mismatch.

Use Case: Driving yield during cooling crystallization (Anti-solvent addition).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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